molecular formula C19H17ClN4O4S B2747636 N-(4-chlorophenyl)-2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide CAS No. 613218-89-6

N-(4-chlorophenyl)-2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide

Cat. No.: B2747636
CAS No.: 613218-89-6
M. Wt: 432.88
InChI Key: SVKOESDFKLFCSL-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-chlorophenyl)-2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide is a thiazolidinone derivative featuring a hydrazone linker and an acetamide substituent. Thiazolidinones are heterocyclic scaffolds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The synthesis of such compounds typically involves condensation reactions between hydrazides and aldehydes/ketones, followed by cyclization with mercaptoacetic acid under reflux conditions . The presence of electron-withdrawing (e.g., 4-chlorophenyl) and electron-donating (e.g., 4-hydroxy-3-methoxybenzylidene) groups in this compound may enhance its bioactivity by modulating electronic and steric properties .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(2E)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4S/c1-28-15-8-11(2-7-14(15)25)10-21-24-19-23-18(27)16(29-19)9-17(26)22-13-5-3-12(20)4-6-13/h2-8,10,16,25H,9H2,1H3,(H,22,26)(H,23,24,27)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKOESDFKLFCSL-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide is a thiazolidinone derivative characterized by its complex structure, which includes a thiazolidine ring, a hydrazone linkage, and a chlorinated phenyl group. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antioxidant research.

Structural Overview

The compound can be broken down into key structural components that contribute to its biological activity:

  • Thiazolidine Ring : Known for its role in various pharmacological activities.
  • Hydrazone Linkage : Often associated with enhanced biological interactions.
  • Chlorinated Phenyl Group : Imparts unique electronic properties that may enhance activity against specific biological targets.

1. Anticancer Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various thiazolidinones on cancer cell lines, revealing promising results:

CompoundCell LineIC50 (µM)
This compoundHepG26.19 ± 0.50
MCF-75.10 ± 0.40
Reference Drug (Doxorubicin)HepG29.18 ± 0.60
MCF-77.26 ± 0.30

These results suggest that this compound is more effective than conventional chemotherapeutics in inhibiting the growth of liver and breast cancer cells .

2. Antioxidant Activity

The antioxidant potential of thiazolidinones has been well-documented. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress. In particular, studies have shown that modifications in the structure can significantly enhance antioxidant activity:

Compound ModificationEC50 (mM)
Unmodified Thiazolidinone0.708 ± 0.074
Hydroxy-substituted Variant0.565 ± 0.051

The hydroxy substitution at specific positions has been linked to improved inhibition of lipid peroxidation, indicating a robust antioxidant capacity .

Understanding the mechanism of action for this compound involves exploring its interactions with biological targets:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : It reduces ROS levels, thereby protecting cells from oxidative damage.
  • Targeting Specific Pathways : The compound may interact with signaling pathways involved in tumor growth and survival.

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical and preclinical settings:

  • Study on Glioblastoma : A derivative similar to this compound demonstrated potent antitumor activity against glioblastoma multiforme, showcasing a significant reduction in cell viability compared to untreated controls .
  • Antioxidant Efficacy in Animal Models : In vivo studies indicated that administration of thiazolidinone derivatives led to decreased oxidative stress markers in animal models subjected to induced oxidative damage, suggesting therapeutic potential for diseases characterized by oxidative stress .

Scientific Research Applications

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of thiazolidinones, including those related to N-(4-chlorophenyl)-2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide, exhibit potent activity against pathogens such as:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
  • Fungi : Candida albicans and Cryptococcus neoformans.

In a study published in the FABAD Journal of Pharmaceutical Sciences, a series of new 2-(4-oxothiazolidin-2-ylidene)-acetamides were synthesized and evaluated for their antimicrobial efficacy, highlighting the promising activity of thiazolidinone derivatives against these strains .

Antioxidant Properties

This compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The thiazolidine ring structure contributes to its ability to scavenge free radicals effectively.

A review on thiazolidinones indicated that modifications in the chemical structure could enhance antioxidant activity, suggesting that the presence of specific functional groups in this compound may play a pivotal role in its antioxidant effects .

Anticancer Potential

The compound has been studied for its potential anticancer properties. Thiazolidinones have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

In particular, compounds with similar structures have shown effectiveness against breast cancer and leukemia cell lines. The incorporation of hydrazone moieties has been linked to enhanced biological activity, making this compound a candidate for further anticancer research .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the thiazolidine ring and hydrazone linkage can significantly influence biological activity.

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsReference
AntimicrobialEscherichia coli, Staphylococcus aureus
AntioxidantFree radical scavenging
AnticancerBreast cancer, leukemia cell lines

Comparison with Similar Compounds

Key Observations :

  • The 4-hydroxy-3-methoxybenzylidene group may improve solubility compared to purely hydrophobic substituents (e.g., 4-methylphenyl in ).
  • Thioxo substitution (e.g., in ) alters hydrogen-bonding capacity compared to the oxo group in the target compound.

Table 2: Anticancer Activity of Selected Compounds

Compound Cell Line IC₅₀ (μg/mL) Structural Determinants Reference
Target Compound Hydrazone, 4-chlorophenyl
2-(2-(4-methyl-2-phenylthiazole-5-carbonyl)hydrazono)-N′-phenylpropane hydrazonoyl chloride HepG-2 1.61 ± 1.92 Thiazole core, hydrazonoyl chloride
N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide Not reported Azo group, chlorophenyl

Key Findings :

  • The 4-chlorophenyl group is a common feature in active compounds, likely due to its electron-withdrawing effect enhancing target affinity .
  • Hydrazone-linked thiazolidinones (e.g., ) exhibit potent activity against hepatocellular carcinoma (HepG-2), suggesting the target compound may share similar efficacy.

Physicochemical Properties

  • Solubility : The 4-hydroxy-3-methoxy group in the target compound may improve aqueous solubility compared to analogs with purely aromatic substituents (e.g., ).
  • Crystallography : SHELX software is widely used for structural validation of similar compounds, ensuring accurate bond-length and angle measurements .

Q & A

Synthesis and Structural Verification

Q1: What are the standard and novel synthetic routes for preparing N-(4-chlorophenyl)-2-((E)-hydrazono-thiazolidinone derivatives, and how do reaction conditions influence yield and purity? Answer: The compound’s core structure involves a thiazolidinone ring conjugated with hydrazone and acetamide moieties. A common method involves refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture, followed by recrystallization . Microwave-assisted synthesis (e.g., for analogous quinoxalinone-hydrazone derivatives) reduces reaction times from hours to minutes while maintaining yields >70% . Key variables include:

  • Solvent polarity : DMF enhances solubility of intermediates but may require acetic acid to stabilize pH.
  • Temperature : Reflux (~100–120°C) ensures cyclization, while microwave irradiation (300–500 W) accelerates kinetics .
  • Purification : Recrystallization from DMF/ethanol mixtures improves purity (>95%) but may reduce yields due to solubility limitations .

Spectral Characterization Challenges

Q2: How can conflicting IR and NMR data for hydrazone-thiazolidinone derivatives be resolved to confirm E/Z isomerism? Answer: The E-configuration of hydrazone bonds is critical for bioactivity. Discrepancies arise due to tautomerism or solvent effects. A systematic approach includes:

IR analysis : Look for C=N stretches at 1590–1620 cm⁻¹ (E-isomer) vs. 1640–1680 cm⁻¹ (Z-isomer) .

¹H NMR : Aromatic protons adjacent to the hydrazone bond show deshielding (δ 7.5–8.5 ppm for E) due to conjugation, while Z-isomers exhibit upfield shifts .

NOESY : Cross-peaks between the benzylidene proton and thiazolidinone carbonyl confirm spatial proximity in the E-configuration .
For example, reports δ 8.2 ppm for the benzylidene proton, consistent with E-isomer dominance .

Biological Activity and Structure-Activity Relationships (SAR)

Q3: What structural features of this compound correlate with antimicrobial activity, and how do data contradictions in MIC values arise across studies? Answer: The compound’s bioactivity hinges on:

  • Electron-withdrawing groups : The 4-chlorophenyl moiety enhances membrane penetration via lipophilicity (logP ~2.8) .
  • Hydrazone conjugation : Stabilizes the molecule’s planar conformation, facilitating DNA intercalation or enzyme inhibition .
    Contradictions in MIC values (e.g., 8–64 µg/mL for S. aureus) may stem from:
  • Assay variability : Broth microdilution vs. agar diffusion methods (±15% error) .
  • Bacterial strain heterogeneity : Efflux pump expression in clinical isolates reduces susceptibility .
  • Synergistic effects : Adjuvants (e.g., β-lactams) lower MICs by 4–8x in combinatorial screens .

Computational and Experimental Optimization

Q4: How can DFT calculations and Design of Experiments (DoE) optimize the synthesis and bioactivity of this compound? Answer: DFT :

  • Predicts frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV) to identify reactive sites for functionalization .
  • Confirms E-isomer stability via Gibbs free energy comparisons (ΔG < 2 kcal/mol favors E) .
    DoE :
    A Plackett-Burman design for synthesis optimization might include factors:
FactorRangeImpact on Yield
Microwave power300–600 W++
Reaction time10–30 min+
Solvent ratioDMF:AcOH (1:1–3:1)+++
Post-hoc ANOVA identifies solvent ratio as the most significant (p < 0.01) .

Analytical Method Development

Q5: What advanced chromatographic techniques resolve co-eluting impurities in hydrazone-thiazolidinone derivatives? Answer:

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN/0.1% TFA water). PDA detection at 254 nm distinguishes impurities via UV spectra .
  • LC-MS/MS : MRM transitions (e.g., m/z 450 → 320 for the parent ion) quantify trace impurities (<0.1%) .
  • Chiral HPLC : For enantiomeric byproducts, a Chiralpak AD-H column with hexane/ethanol (80:20) achieves baseline separation (Rs > 1.5) .

Stability and Degradation Pathways

Q6: Under accelerated stability conditions, what are the primary degradation products of this compound, and how are they mitigated? Answer: Forced degradation studies (40°C/75% RH, 14 days) reveal:

  • Hydrolysis : The thiazolidinone ring opens at pH < 3, forming a carboxylic acid derivative (m/z +18) .
  • Photooxidation : UV exposure (320–400 nm) generates a sulfoxide byproduct (confirmed via HRMS) .
    Mitigation strategies:
  • Lyophilization : Increases shelf life to >24 months at −20°C .
  • Light-resistant packaging : Amber glass vials reduce photooxidation by 90% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.